4-O-Carboxymethylascochlorin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
84435-25-6 |
|---|---|
Molecular Formula |
C25H31ClO6 |
Molecular Weight |
463 g/mol |
IUPAC Name |
2-[2-chloro-4-formyl-5-hydroxy-3-methyl-6-[(2E,4E)-3-methyl-5-[(1R,2R,6R)-1,2,6-trimethyl-3-oxocyclohexyl]penta-2,4-dienyl]phenoxy]acetic acid |
InChI |
InChI=1S/C25H31ClO6/c1-14(10-11-25(5)15(2)7-9-20(28)17(25)4)6-8-18-23(31)19(12-27)16(3)22(26)24(18)32-13-21(29)30/h6,10-12,15,17,31H,7-9,13H2,1-5H3,(H,29,30)/b11-10+,14-6+/t15-,17+,25+/m1/s1 |
InChI Key |
YRRAKQFQGINEPT-KPKJWKMQSA-N |
SMILES |
CC1CCC(=O)C(C1(C)C=CC(=CCC2=C(C(=C(C(=C2OCC(=O)O)Cl)C)C=O)O)C)C |
Isomeric SMILES |
C[C@@H]1CCC(=O)[C@@H]([C@@]1(C)/C=C/C(=C/CC2=C(C(=C(C(=C2OCC(=O)O)Cl)C)C=O)O)/C)C |
Canonical SMILES |
CC1CCC(=O)C(C1(C)C=CC(=CCC2=C(C(=C(C(=C2OCC(=O)O)Cl)C)C=O)O)C)C |
Synonyms |
4-O-carboxymethylascochlorin AS 6 AS-6 |
Origin of Product |
United States |
Discovery, Isolation, and Structural Elucidation Methodologies of 4 O Carboxymethylascochlorin
Fungal Bioprospecting and Source Organisms of Ascochlorin (B1665193) Analogs
Identification of Producer Fungi (e.g., Ascochyta viciae, Stilbella fimetaria)
The search for novel bioactive compounds has led researchers to explore a wide variety of fungi, particularly those from unique ecological niches like marine environments or as pathogens on plants and insects. Ascochlorin and its derivatives have been isolated from a diverse range of filamentous fungi, primarily within the order Hypocreales. nih.govnih.gov
The pioneering isolation of ascochlorin was from Ascochyta viciae, a phytopathogenic fungus. tandfonline.comnih.gov This organism, later re-identified as Acremonium sclerotigenum, remains a key source for these compounds. researchgate.net Subsequent bioprospecting has identified numerous other producer genera. For instance, the marine-derived fungus Stilbella fimetaria has proven to be a chemically rich source, yielding several new and known ascochlorin analogs. nih.govmdpi.commdpi.comresearchgate.net Other notable producers include various species of Acremonium, Fusarium, Cylindrocarpon, Nectria, and Microcera. researchgate.netnih.govresearchgate.net
Table 1: Selected Fungal Sources of Ascochlorin and its Analogs
| Fungal Genus/Species | Environment/Source | Key Analogs Produced | References |
|---|---|---|---|
| Ascochyta viciae (Acremonium sclerotigenum) | Soil/Plant Pathogen | Ascochlorin, 4-O-Carboxymethylascochlorin, Ascofuranone (B1665194), LL-Z1272 analogs | nih.govresearchgate.netfrontiersin.orgtandfonline.com |
| Stilbella fimetaria | Marine-derived | Ascochlorin, 4'-Ketoascochlorin, Fimetarin A, Ascochlorin N-acetylglucosamine | nih.govmdpi.commdpi.com |
| Acremonium sp. | Marine (Sponge-derived), Terrestrial (Anise root) | Acremochlorin O, Ascofuranone, Ilicicolins C, D, and H | nih.govresearchgate.netacgpubs.org |
| Microcera sp. | Insect Pathogen (Leafhopper) | Nectchlorins A and B, LL-Z 1272α epoxide | nih.govnstda.or.th |
| Verticillium hemipterigenum | Insect Pathogen | Vertihemipterin A, 8'-hydroxyascochlorin, 4',5'-dihydro-4'-hydroxyascochlorin | nih.gov |
| Cylindrocladium ilicicola | Terrestrial | Ascochlorin analogs | nih.gov |
Methodologies for Fungal Cultivation and Metabolite Production Optimization (e.g., OSMAC strategy)
Fungal biosynthetic gene clusters (BGCs) responsible for producing secondary metabolites are often unexpressed or "silent" under standard laboratory conditions. frontiersin.orgresearchgate.netnih.gov To overcome this, the "One Strain Many Compounds" (OSMAC) strategy is widely employed. This approach involves systematically altering cultivation parameters to trigger the expression of cryptic BGCs and enhance chemical diversity. researchgate.netmdpi.com
Key parameters varied in the OSMAC approach include:
Culture Media Composition: Fungi are grown on various solid and liquid media. Common examples include Potato Dextrose Agar (B569324)/Broth (PDA/PDB), Yeast Extract Sucrose (YES) agar, Czapek Yeast Extract Agar (CYA), and solid rice medium. nih.govfrontiersin.org The choice of carbon and nitrogen sources significantly impacts metabolite profiles. researchgate.net
Physical Parameters: Changes in temperature, pH, aeration, and light conditions can influence fungal metabolism and the production of specific compounds. nih.gov
Chemical Elicitors: The addition of enzyme inhibitors, metal ions, or epigenetic modifiers (e.g., histone deacetylase inhibitors) to the culture medium can induce the production of novel metabolites. frontiersin.org For example, supplementing media with sea salt or NaBr has been shown to be effective. frontiersin.orgnih.gov
For large-scale production of ascochlorin analogs from Stilbella fimetaria, researchers found that cultivation on YES agar plates for nine days at 25°C in the dark yielded a high diversity of these compounds. nih.gov Similarly, solid-state rice medium is frequently used for fungi like Acremonium sp. to produce its metabolites. researchgate.net
Advanced Isolation and Purification Techniques for Complex Mixtures
Chromatographic Separation Methodologies (e.g., HPLC, UHPLC)
The isolation of a pure compound like this compound from a complex fungal extract is a multi-step process heavily reliant on chromatographic techniques. The process typically moves from low-resolution, high-capacity methods to high-resolution, low-capacity methods.
Initial Fractionation: The crude extract is first subjected to column chromatography, often using silica (B1680970) gel as the stationary phase. A solvent gradient of increasing polarity (e.g., n-hexane to ethyl acetate) is used to elute fractions with different chemical properties. tandfonline.comdoi.org
High-Performance Liquid Chromatography (HPLC): Fractions showing the presence of target compounds (often identified by thin-layer chromatography and a ferric chloride stain for phenols) are further purified using HPLC. tandfonline.com Reversed-phase columns (e.g., C18 or C8) are most common, with mobile phases typically consisting of acetonitrile/methanol (B129727) and water mixtures, often with an acid modifier like formic acid. rsc.orgscielo.br
Ultra-High-Performance Liquid Chromatography (UHPLC): For complex mixtures or final purification steps, UHPLC is employed. It uses columns with smaller particle sizes, allowing for higher resolution, greater sensitivity, and faster separation times compared to traditional HPLC. mdpi.commdpi.com This technique is often coupled directly with mass spectrometry (UHPLC-DAD-QTOF-MS) for rapid dereplication, which is the process of identifying known compounds early to focus efforts on novel structures. nih.govmdpi.commdpi.com
Table 2: Example Chromatographic Techniques for Ascochlorin Analog Purification
| Technique | Stationary Phase | Mobile Phase/Eluent | Purpose | References |
|---|---|---|---|---|
| Column Chromatography | Silica Gel | n-hexane-acetone gradient | Initial fractionation of crude extract | tandfonline.com |
| Flash Chromatography | Reversed-phase (RP) C18 | Water/Methanol gradient | Prefractionation before HPLC | nih.gov |
| Preparative HPLC | Reversed-phase (RP) C18 | Acetonitrile/Water (Isocratic or Gradient) | Final purification of individual compounds | doi.orgrsc.orgmdpi.com |
| UHPLC-DAD-QTOF-MS | Reversed-phase (RP) C18 | Acetonitrile/Water with formic acid | Dereplication and analytical separation | nih.govmdpi.com |
Extraction Protocols from Fungal Cultures
The first step in isolating metabolites is to extract them from the fungal culture. The choice of solvent and method depends on whether the fungus was grown on solid or liquid media and the polarity of the target compounds.
Solid Media: For fungi grown on agar or solid rice media, the entire culture (mycelia and substrate) is typically macerated and extracted multiple times with an organic solvent. nih.gov Ethyl acetate (B1210297) (EtOAc), often acidified with formic acid, is a common choice due to its ability to extract a wide range of medium-polarity compounds like ascochlorins. nih.gov Methanol is also frequently used.
Liquid Media: In liquid fermentations, the mycelia are separated from the broth by filtration. Both the mycelial cake and the filtrate are often extracted separately, as metabolites can be present in both. The mycelia are typically extracted with a solvent like acetone (B3395972) or methanol, while the aqueous filtrate is extracted with an immiscible organic solvent such as ethyl acetate. tandfonline.com
Liquid-Liquid Partitioning: The initial crude extract is often further refined using liquid-liquid partitioning. For example, a dried crude extract might be dissolved in 90% methanol/water and washed with a nonpolar solvent like heptane (B126788) to remove lipids. The methanol phase, containing the target compounds, can then be further partitioned with a solvent like dichloromethane. nih.gov
Comprehensive Methodologies for Structural Assignment and Confirmation
Once a pure compound is isolated, its chemical structure must be determined. This is accomplished using a combination of spectroscopic techniques.
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), typically with an electrospray ionization (ESI) source, is crucial for determining the precise molecular weight and, consequently, the molecular formula of the compound. mdpi.comresearchgate.net The isotopic pattern observed in the mass spectrum can also reveal the presence of specific atoms, such as the single chlorine atom characteristic of many ascochlorin analogs. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the detailed atomic connectivity of a molecule.
1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information about the number and types of protons and their neighboring atoms. The ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule. mdpi.comresearchgate.net For this compound, specific signals for the carboxymethyl group (-O-CH₂-COOH) would be key identifiers.
2D NMR (COSY, HSQC, HMBC): These experiments establish the final structure. COSY (Correlation Spectroscopy) shows which protons are coupled (i.e., adjacent to each other). HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to. HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range couplings between protons and carbons (typically 2-3 bonds away), which is essential for connecting different fragments of the molecule, such as the sesquiterpene side chain to the orcylaldehyde core. mdpi.comnstda.or.thresearchgate.net
Other Spectroscopic Methods: Ultraviolet (UV) spectroscopy can provide initial clues about the chromophore of the molecule, with ascochlorins typically showing characteristic absorption maxima. tandfonline.com For establishing the absolute configuration of chiral centers, techniques like Electronic Circular Dichroism (ECD) spectroscopy are compared with theoretical calculations. nih.govresearchgate.net
The structure of this compound is confirmed by these methods, identifying it as ascochlorin with a carboxymethyl group attached to the hydroxyl group at the C-4 position of the phenolic ring. nih.gov
Spectroscopic Techniques (e.g., 1D and 2D NMR, HRESIMS, UV Spectroscopy)
The elucidation of the precise chemical structure of this compound is accomplished through the integrated application of several key spectroscopic methods. These techniques provide complementary pieces of information that, when combined, reveal the molecule's atomic composition, connectivity, and stereochemistry.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)
HRESIMS is a fundamental technique used to determine the exact molecular formula of a compound. For this compound, this method provides a highly accurate mass measurement, which allows for the unambiguous determination of its elemental composition. The molecular formula has been established as C₂₅H₃₁ClO₆. nih.gov This technique is crucial in the initial stages of characterization, confirming the mass and elemental makeup before more detailed structural analysis is undertaken. For instance, in the analysis of related ascochlorin analogues like 4'-ketoascochlorin, HRESIMS was used to establish its molecular formula of C₂₃H₂₉ClO₅ based on the measured ion peak. mdpi.com
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₅H₃₁ClO₆ | nih.gov |
| Monoisotopic Mass | 462.1809164 Da | nih.gov |
UV Spectroscopy
Ultraviolet (UV) spectroscopy is employed to identify the presence of chromophores—parts of a molecule that absorb light—within the structure. The UV absorption pattern of ascochlorin derivatives is characteristic of the 5-chloroorcylaldehyde core. Studies on related analogues, such as 4'-ketoascochlorin, show a UV absorption pattern similar to the parent compound ascochlorin, with absorption maxima (λmax) typically observed around 240, 290, and 340 nm. mdpi.com This information confirms the presence of the conjugated π-electron system within the aromatic ring and the polyene side chain of the ascochlorin scaffold.
1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of organic molecules. A combination of one-dimensional (¹H and ¹³C) and two-dimensional experiments is used to piece together the structure of this compound.
¹H NMR: This technique identifies the different types of protons in the molecule based on their chemical environment. The chemical shift, integration (number of protons), and multiplicity (splitting pattern) of each signal provide critical information about the electronic environment and neighboring protons.
¹³C NMR: This experiment detects the carbon atoms in the molecule, revealing the number of distinct carbon environments. The chemical shifts indicate the type of carbon (e.g., alkyl, alkene, aromatic, carbonyl).
2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments establish correlations between different nuclei to map the molecule's connectivity.
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbons (H-C-C-H).
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon atoms to their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and carbons (typically over 2-4 bonds), which is essential for connecting different structural fragments, such as linking the sesquiterpenoid side chain to the aromatic core.
Through detailed analysis of these NMR datasets, the full planar structure of this compound, including the placement of the carboxymethyl group on the oxygen at position 4, is unequivocally determined. mdpi.com
| Structural Moiety | Expected ¹H NMR Signals (ppm) | Expected ¹³C NMR Signals (ppm) | Key 2D NMR Correlations |
|---|---|---|---|
| Aromatic Ring & Aldehyde | ~10-11 (aldehyde -CHO), aromatic protons in deshielded region | ~190 (aldehyde C=O), ~110-160 (aromatic carbons) | HMBC correlations from aldehyde proton to aromatic carbons. |
| Polyene Side Chain | ~5.0-7.0 (vinylic protons) | ~120-140 (vinylic carbons) | COSY correlations along the proton chain; HMBC from vinylic protons to adjacent carbons. |
| Cyclohexanone Ring | ~1.0-3.0 (aliphatic protons) | ~20-50 (aliphatic carbons), ~200-210 (keto C=O) | COSY correlations between adjacent protons on the ring; HSQC to assign C-H pairs. |
| Carboxymethyl Group | ~4.5-5.0 (-OCH₂-), ~10-12 (acid -COOH) | ~60-70 (-OCH₂-), ~170 (carboxyl C=O) | HMBC correlation from the -OCH₂- protons to the aromatic carbon at position 4. |
Application of X-ray Crystallography for Related Scaffolds
While direct X-ray crystallography data for this compound is not specified, this technique has been indispensable in determining the absolute stereochemistry of the parent compound, ascochlorin, and its closely related analogues. mdpi.com The absolute structure of ascochlorin itself was definitively established through the three-dimensional X-ray crystal structure analysis of its p-bromobenzenesulfonate derivative. researchgate.net
This method involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. The data allows for the creation of a three-dimensional electron density map, from which the precise spatial arrangement of every atom in the molecule can be determined. For complex molecules like the ascochlorins, which contain multiple chiral centers, X-ray crystallography is the gold standard for unambiguously assigning the absolute configuration (R/S notation) of each stereocenter. mdpi.comresearchgate.net The structural information obtained for ascochlorin and other derivatives serves as a reliable template for confirming the stereochemistry of new analogues like this compound through comparative analysis of other spectroscopic data, such as Circular Dichroism (CD). researchgate.netmdpi.com
Biosynthetic Pathways and Genetic Foundations of Ascochlorin and Its Analogs
Enzymatic Machinery in Polyketide Biosynthesis (e.g., Polyketide Synthases)
The foundation of the ascochlorin (B1665193) molecule is laid by a polyketide synthase (PKS). researchgate.net Fungal PKS enzymes are large, multifunctional proteins that iteratively condense simple acyl-CoA precursors to generate complex polyketide chains. acs.org In the ascochlorin pathway, the PKS is responsible for synthesizing the orsellinic acid core, which serves as the initial building block. pnas.orgthieme-connect.com
Subsequent to the PKS-mediated synthesis, a variety of other enzymes, including prenyltransferases, oxidases, and cyclases, are essential for the complete biosynthesis of the ascochlorin framework. researchgate.netacs.org
Proposed Biosynthetic Routes to Ascochlorin Framework
The biosynthesis of ascochlorin is believed to proceed through several key intermediates. encyclopedia.pub The pathway is shared with a related compound, ascofuranone (B1665194), up to the common precursor, ilicicolin A epoxide. researchgate.netpnas.org
The proposed biosynthetic steps are as follows:
Orsellinic Acid Synthesis: A polyketide synthase (AscC) produces orsellinic acid. encyclopedia.pub
Prenylation: A prenyltransferase (AscA) attaches a farnesyl diphosphate (B83284) (FPP) group to the orsellinic acid skeleton, forming ilicicolinic acid B. thieme-connect.comencyclopedia.pub
Halogenation: A flavin-dependent halogenase (AscD) is thought to catalyze the chlorination of the aromatic ring. acs.orgnih.gov
Epoxidation: A multidomain P450 monooxygenase (AscE) stereoselectively epoxidizes the terminal double bond of the farnesyl group to yield ilicicolin A epoxide. acs.orgnih.govacs.org
Cyclization: A membrane-bound terpene cyclase (AscF) protonates and cyclizes the epoxide, forming the characteristic trimethylcyclohexanone (B1229504) ring of ilicicolin C. pnas.orgencyclopedia.pub
Dehydrogenation: A final oxidation step, catalyzed by the P450 monooxygenase AscG, leads to the formation of ascochlorin. acs.orgencyclopedia.pub
The formation of 4-O-carboxymethylascochlorin would then involve a subsequent carboxymethylation of the hydroxyl group at the C-4 position of the ascochlorin molecule.
Identification and Characterization of Biosynthetic Gene Clusters
The genes responsible for ascochlorin biosynthesis are organized into a functional gene cluster. researchgate.netnih.gov In Acremonium egyptiacum, the ascochlorin biosynthetic gene cluster contains the genes ascA through ascG, along with a transcriptional regulator, ascR. researchgate.netpnas.org This main cluster is sufficient for the production of ascochlorin. mdpi.com
Interestingly, the genes for the related compound ascofuranone are located in a separate, distant cluster, highlighting a multilocus organization for these fungal secondary metabolites. researchgate.netnih.gov The identification of these clusters has been achieved through a combination of genome-wide differential expression analysis, heterologous expression of the genes in a host organism like Aspergillus oryzae, and in vitro reconstruction of the enzymatic reactions. researchgate.netencyclopedia.pub
**Table 1: Genes of the Ascochlorin Biosynthetic Cluster in *Acremonium egyptiacum***
| Gene | Proposed Function |
|---|---|
| ascA | Prenyltransferase |
| ascB | Nonribosomal peptide synthetase-like reductase |
| ascC | Polyketide synthase |
| ascD | Flavin-dependent halogenase |
| ascE | P450 monooxygenase/P450 reductase fusion |
| ascF | Membrane-bound terpene cyclase |
| ascG | P450 monooxygenase |
| ascR | Transcriptional regulator |
Data sourced from multiple studies. researchgate.netpnas.orgencyclopedia.pubnih.gov
Genomic and Bioinformatic Approaches for Pathway Elucidation
Genomic and bioinformatic tools have been instrumental in deciphering the ascochlorin biosynthetic pathway. mdpi.com The sequencing of fungal genomes, such as that of Acremonium egyptiacum, allows for the identification of putative secondary metabolite gene clusters based on the presence of key enzymes like PKS and terpene cyclases. oup.com
Homology-based searches and phylogenetic analyses of candidate genes help in predicting their functions by comparing them to known enzymes from other biosynthetic pathways. mdpi.com For example, the ascA, ascB, and ascC genes show significant identity to the ilicicolin B biosynthetic enzymes. pnas.org Furthermore, transcriptome analysis, which examines gene expression under different conditions, can help to identify the genes that are co-regulated and likely involved in the same metabolic pathway. mdpi.com These computational approaches, combined with experimental validation, provide a powerful strategy for elucidating complex biosynthetic pathways. researchgate.net
Chemoenzymatic Synthesis Considerations for Related Structures
Chemoenzymatic synthesis, which combines the strengths of chemical and enzymatic catalysis, offers a promising approach for producing ascochlorin analogs, including this compound. monash.edumdpi.com This strategy can leverage the high selectivity of biosynthetic enzymes to create complex core structures, which can then be modified using traditional organic chemistry techniques. chemrxiv.orgnih.gov
For instance, the ascochlorin scaffold produced through fermentation or heterologous expression could be isolated and then subjected to a chemical carboxymethylation step to yield this compound. This approach can overcome the challenges of purely synthetic routes, which can be lengthy and inefficient for complex natural products. monash.edu Moreover, the relaxed substrate specificity of some biosynthetic enzymes, like the prodigiosin (B1679158) synthesizing enzyme PigC, suggests that it may be possible to generate novel ascochlorin derivatives by feeding synthetic precursors to the microbial production system. rsc.org
Synthetic and Semisynthetic Strategies for 4 O Carboxymethylascochlorin and Its Derivatives
Development of Synthetic Routes to the 4-O-Carboxymethylascochlorin Scaffold
The synthesis of this compound and other derivatives is predicated on the availability of the core ascochlorin (B1665193) scaffold. The construction of this meroterpenoid structure, which features a substituted orsellinic aldehyde core linked to a farnesyl-derived moiety, has been approached through both total chemical synthesis and biosynthetic methods.
A notable achievement in chemical synthesis was the development of a convergent total synthesis of (-)-ascochlorin. nih.gov This approach utilizes a cyclobutenone-based benzannulation strategy, demonstrating a viable chemical pathway to construct the complex phenolic core and attach the isoprenoid side chain. nih.gov Such total synthesis routes are crucial as they allow for the creation of the scaffold from simpler, commercially available starting materials and offer the flexibility to introduce unnatural variations.
In parallel, significant research has elucidated the complete biosynthetic pathway of ascochlorin in fungi like Acremonium egyptiacum. pnas.orgresearchgate.net This natural pathway provides a blueprint for chemoenzymatic and bioengineering strategies. The biosynthesis begins with orsellinic acid, which is farnesylated by a prenyltransferase. thieme-connect.com The resulting linear precursor undergoes epoxidation, followed by a critical cyclization step catalyzed by a membrane-bound terpene cyclase, AscF, to form the characteristic cyclohexenone ring of the ascochlorin scaffold. pnas.orgresearchgate.netuni-konstanz.de Understanding these enzymatic steps opens avenues for producing the scaffold through fermentation or using isolated enzymes in cell-free systems, which can be more efficient and stereoselective than purely chemical methods. The common precursor for both ascochlorin and the related compound ascofuranone (B1665194) is ilicicolin A epoxide. pnas.orgresearchgate.net
Chemical Modification and Derivatization Strategies of Ascochlorin
Chemical derivatization is a powerful technique used to modify a parent compound, aiming to enhance its biological activity, selectivity, or physicochemical properties. nih.govmdpi.com In the context of ascochlorin, derivatization strategies have primarily focused on the two reactive hydroxyl groups on the orcyl aldehyde ring. google.com
This compound, also referred to as AS-6, is a prominent semisynthetic derivative of ascochlorin. google.comdoi.org Its synthesis involves the chemical modification of the parent ascochlorin, which serves as the starting material. google.com The key modification is the alkylation of the hydroxyl group at the C-4 position of the aromatic ring with a carboxymethyl group (-CH₂COOH). This transformation not only alters the molecule's electronic properties but also introduces a carboxylic acid moiety, significantly increasing its polarity and potential for new biological interactions. doi.orggrantome.com
This strategy of modifying the phenolic hydroxyl groups is a common theme in creating ascochlorin analogs. For instance, another well-studied derivative, 4-O-methylascochlorin (MAC), is synthesized by methylating the same C-4 hydroxyl group. google.comdoi.org These targeted modifications demonstrate how specific functional groups can be introduced onto the natural product scaffold to generate new chemical entities with potentially distinct pharmacological profiles.
Design and Synthesis of Novel Ascochlorin Analogs
The design and synthesis of novel ascochlorin analogs extend beyond simple modifications of the hydroxyl groups. Researchers have explored a wide range of structural variations to probe the molecule's structure-activity relationship. These efforts are often inspired by the library of related compounds produced naturally by various fungi, including species of Cylindrocarpon, Nectria, and Fusarium. mdpi.comresearchgate.net
One comprehensive study involved the isolation and characterization of 25 ascochlorin derivatives from the coral-derived fungus Acremonium sclerotigenum, 13 of which were new to science. acs.org This natural library provides a rich source of diverse scaffolds that can be used as starting points for further semisynthesis or as inspiration for total synthesis endeavors.
Modern synthetic strategies also include more advanced techniques like precursor-directed mutasynthesis. nih.gov This chemo-biosynthetic approach involves feeding modified or unnatural precursors to a genetically engineered microorganism that contains the biosynthetic machinery for the natural product. The enzymes within the host can then process the unnatural precursor to generate a novel analog that would be difficult to create through purely chemical means. While not yet explicitly detailed for this compound, this strategy represents a frontier in the creation of diverse ascochlorin analogs. nih.gov The synthesis of derivatives like 4-O-iso-nicotinoylascochlorin further illustrates the diverse range of acyl groups that can be appended to the ascochlorin scaffold to generate novel compounds. tandfonline.com
Structure-Directed Analog Synthesis based on Biological Activity Insights
The synthesis of new ascochlorin analogs is increasingly guided by an understanding of their molecular targets and biological activities. nih.gov By systematically creating derivatives and evaluating their effects in biological assays, researchers can deduce which parts of the molecule are essential for activity (the pharmacophore) and which can be modified to improve potency or selectivity. This iterative process of design, synthesis, and testing is the essence of structure-directed analog synthesis.
For example, it has been found that ascochlorin and its derivatives can act as ligands for nuclear receptors, such as PPAR and RXR, and can inhibit key enzymes involved in cancer cell proliferation. google.comacs.org In one study, a series of ascochlorin analogs were evaluated as inhibitors of human dihydroorotate (B8406146) dehydrogenase (hDHODH), a critical enzyme for pyrimidine (B1678525) biosynthesis in cancer cells. acs.orgresearchgate.net This screening identified specific derivatives that showed potent inhibition of hDHODH and suppressed the growth of triple-negative breast cancer cells, highlighting them as promising lead compounds. acs.org
The distinct biological effects of closely related derivatives underscore the power of this approach. While the parent compound ascochlorin, this compound (AS-6), and 4-O-methylascochlorin (MAC) share the same core scaffold, they exhibit different effects on cellular pathways like adipocyte differentiation and HIF-1α stabilization. doi.orgtandfonline.com For instance, AS-6 was found to directly interact with PPARγ, a key regulator in diabetes, while MAC was noted for its ability to induce apoptosis in certain cancer cells. nih.govdoi.org These differences, arising from a simple modification at the C-4 position, provide crucial insights that guide the rational design of future analogs with tailored therapeutic effects.
Mechanistic Investigations of Biological Activities of 4 O Carboxymethylascochlorin in Vitro and Preclinical Models
Anti-inflammatory Mechanisms in Macrophage Models
In in vitro models using lipopolysaccharide (LPS)-activated RAW 264.7 murine macrophages, 4-O-Carboxymethylascochlorin has demonstrated significant anti-inflammatory potential by modulating key inflammatory mediators, cytokines, and signaling pathways. nih.govresearchgate.netfrontiersin.org
Attenuation of Inflammatory Mediator Production (e.g., Nitric Oxide, Prostaglandin (B15479496) E2)
This compound has been shown to inhibit the production of major inflammatory mediators, nitric oxide (NO) and prostaglandin E2 (PGE2). ntu.edu.sg In LPS-stimulated RAW 264.7 macrophages, treatment with AS-6 led to a dose-dependent decrease in the production of both NO and PGE2. ntu.edu.sgfrontiersin.org This inhibition is attributed to the downregulation of the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the synthesis of NO and PGE2, respectively. nih.govresearchgate.net Studies have demonstrated that AS-6 suppresses both the protein and mRNA levels of iNOS and COX-2 in these activated macrophages. nih.govresearchgate.net
| Mediator | Effect of AS-6 Treatment | Mechanism | Reference |
|---|---|---|---|
| Nitric Oxide (NO) | Decreased Production | Suppression of iNOS protein and mRNA expression | nih.govresearchgate.net |
| Prostaglandin E2 (PGE2) | Decreased Production | Suppression of COX-2 protein and mRNA expression | nih.govresearchgate.net |
Suppression of Inflammatory Cytokine Expression (e.g., IL-1β, TNF-α, IL-6)
The inflammatory response is largely driven by the secretion of pro-inflammatory cytokines. Research indicates that this compound effectively suppresses the expression and secretion of key inflammatory cytokines, including Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), and Interleukin-6 (IL-6), in LPS-activated macrophage models. nih.govresearchgate.net Treatment with AS-6 resulted in a dose-dependent reduction in the levels of these cytokines. nih.govfrontiersin.org This suppression occurs at both the transcriptional and translational levels, as evidenced by decreased mRNA and protein levels of IL-1β, TNF-α, and IL-6. nih.govfrontiersin.org
| Cytokine | Effect of AS-6 Treatment on Expression | Level of Regulation | Reference |
|---|---|---|---|
| Interleukin-1β (IL-1β) | Suppressed | mRNA and Protein | nih.govfrontiersin.org |
| Tumor Necrosis Factor-α (TNF-α) | Suppressed | mRNA and Protein | nih.govfrontiersin.org |
| Interleukin-6 (IL-6) | Suppressed | mRNA and Protein | nih.govfrontiersin.org |
Modulation of Key Signaling Pathways (e.g., NF-κB, MAPK, TLR4)
The anti-inflammatory effects of this compound are mediated through its influence on critical intracellular signaling pathways. nih.gov Studies have revealed that AS-6 inhibits the Toll-like receptor 4 (TLR4) signaling pathway, which is a key initiator of the inflammatory response to LPS. nih.govfrontiersin.org By suppressing TLR4 expression, AS-6 hinders the downstream activation of major inflammatory cascades. nih.govfrontiersin.org
Furthermore, AS-6 has been found to modulate the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. nih.gov It inhibits the phosphorylation and activation of MAPK family members, including c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38. nih.govfrontiersin.org Additionally, AS-6 prevents the nuclear translocation of the NF-κB subunit, a crucial step in the transcription of pro-inflammatory genes. nih.gov This comprehensive suppression of the TLR4/MAPK/NF-κB signaling axis underlies the potent anti-inflammatory activity of AS-6 in macrophage models. nih.govfrontiersin.org
Inhibition of Matrix Metalloproteinase-9 (MMP-9) Expression and Activity
Matrix metalloproteinase-9 (MMP-9) is an enzyme that plays a significant role in the degradation of the extracellular matrix, a process implicated in chronic inflammatory diseases. nih.gov Research has shown that this compound effectively inhibits the expression and activity of MMP-9 in LPS-stimulated macrophages. nih.govresearchgate.netnih.gov This inhibition is observed at both the protein and mRNA levels. researchgate.net Furthermore, gelatin zymography has confirmed that AS-6 suppresses the enzymatic activity of MMP-9. nih.govnih.gov The downregulation of MMP-9 by AS-6 is linked to its ability to suppress the NF-κB and MAPK signaling pathways, which are known to regulate MMP-9 expression. nih.gov
Cellular and Molecular Mechanisms in Anticancer Research
In addition to its anti-inflammatory properties, this compound has been investigated for its potential as an anticancer agent. Studies in human carcinoma cell lines have highlighted its ability to induce cellular stress and autophagic processes.
Induction of Endoplasmic Reticulum (ER) Stress and Autophagy in Carcinoma Cells
In human hepatocellular carcinoma (HepG2) cells, this compound has been shown to induce endoplasmic reticulum (ER) stress. nih.govnih.gov This is evidenced by the increased expression of glucose-regulated protein 78 (GRP78/BiP), a key regulator of the ER stress response, and the transcription factor CHOP, which is involved in ER stress-mediated apoptosis. nih.govnih.gov
The induction of ER stress by AS-6 triggers an autophagic response in these cancer cells. nih.govnih.gov This is characterized by the increased expression of autophagy-related proteins such as Beclin-1, ATG5, and LC3-II, as well as the formation of autophagosomes. nih.govnih.govresearchgate.net The cytotoxic effects of AS-6 on cancer cells are believed to be mediated through this mechanism of ER stress-induced autophagy and subsequent apoptosis. nih.gov
Mechanisms of Apoptosis Induction (e.g., Caspase Activity, c-Myc Inhibition)
This compound (AS-6), a synthetic derivative of ascochlorin (B1665193), has demonstrated the ability to induce apoptosis, or programmed cell death, in various cancer cell lines through multiple mechanisms. nih.govnih.gov One of the primary pathways involves the induction of endoplasmic reticulum (ER) stress. nih.gov Treatment of human hepatocellular carcinoma (HepG2) cells with AS-6 leads to an increase in the expression of proteins associated with the ER stress response, such as glucose-regulated protein 78 (GRP78/BiP) and the transcriptional regulator CHOP. nih.gov The induction of CHOP is a key event, as it is known to mediate apoptosis triggered by ER stress. nih.gov
The apoptotic process initiated by AS-6 is also characterized by the activation of caspases, a family of proteases that are central to the execution of apoptosis. researchgate.netresearchgate.net Studies have shown that treatment with ascochlorin derivatives can lead to the activation of initiator caspases like caspase-9 and effector caspases such as caspase-3. researchgate.netresearchgate.net Caspase-3 activation is a critical step, as it is responsible for the cleavage of numerous cellular proteins, ultimately leading to the morphological and biochemical hallmarks of apoptosis. promega.es The activation of caspase-9 suggests the involvement of the mitochondrial pathway of apoptosis, which is often triggered by cellular stress and results in the release of cytochrome c from the mitochondria. researchgate.netresearchgate.net
Furthermore, the pro-apoptotic effects of ascochlorin-related compounds have been linked to the inhibition of c-Myc, a potent oncoprotein that is frequently deregulated in cancer. researchgate.netnih.gov The c-Myc protein is a transcription factor that governs the expression of genes involved in cell growth, proliferation, and metabolism. scbt.com Inhibition of c-Myc function can disrupt these processes and lead to the suppression of abnormal cell growth. nih.govscbt.com While the direct inhibition of c-Myc by AS-6 is an area of ongoing research, the modulation of pathways involving this oncoprotein is a significant aspect of its anti-cancer activity.
Modulation of Nuclear Hormone Receptors (e.g., PPARγ Agonism)
This compound (AS-6) is a known agonist of the nuclear hormone receptor, peroxisome proliferator-activated receptor-gamma (PPARγ). nih.govacs.orguni-freiburg.de Nuclear hormone receptors are a class of proteins that, upon binding to specific ligands, act as transcription factors to regulate the expression of target genes. acs.org PPARγ is a key regulator of adipogenesis, glucose metabolism, and inflammation. nih.govbiomolther.org
The interaction of AS-6 with PPARγ has been shown to induce the differentiation of pre-adipocytes and to have beneficial effects in a murine model of type II diabetes. nih.gov As a PPARγ agonist, AS-6 can activate the receptor, leading to the transcription of genes that play a role in insulin (B600854) sensitization and lipid metabolism. acs.orgnih.gov However, it is noteworthy that some studies suggest that the anti-diabetic effects of ascochlorin derivatives may not be solely dependent on PPARγ activation, indicating the involvement of other mechanisms. nih.gov
The agonistic activity of AS-6 on PPARγ is also linked to its effects on cancer cells. The induction of GRP78, a key protein in the ER stress response, was found to be inhibited by the PPARγ antagonist GW9662, suggesting that the ER stress-induced apoptosis and autophagy are at least partially mediated through PPARγ activation. nih.gov The ability of ascochlorin and its derivatives to modulate various nuclear hormone receptors highlights the potential of this chemical scaffold in designing novel therapeutic agents. acs.org
Regulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α) Pathways
Hypoxia-inducible factor 1-alpha (HIF-1α) is a master transcriptional regulator that plays a crucial role in the cellular response to low oxygen conditions (hypoxia). abcam.com Under hypoxic conditions, often found in the core of solid tumors, HIF-1α is stabilized and promotes the transcription of genes involved in angiogenesis, anaerobic metabolism, and cell survival, thereby supporting tumor progression. abcam.comnih.gov
Research has indicated that this compound (AS-6) can influence the HIF-1α pathway. frontiersin.org Specifically, studies have shown that AS-6 can lead to the stabilization of HIF-1α. frontiersin.orgresearchgate.net This stabilization appears to be linked to the induction of AMP-activated protein kinase (AMPK). frontiersin.org The regulation of HIF-1α stability is a complex process, involving post-translational modifications such as hydroxylation and ubiquitination that target it for degradation under normal oxygen levels. bmbreports.org By modulating pathways that intersect with HIF-1α regulation, AS-6 can impact cellular responses to hypoxia, which has significant implications for its anti-cancer effects.
Interaction with AMP-Activated Protein Kinase (AMPK) Signaling
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that is activated in response to a decrease in the intracellular ATP/AMP ratio, a condition that can be induced by various cellular stresses, including glucose deprivation and hypoxia. cusabio.comfrontiersin.org Once activated, AMPK works to restore energy balance by stimulating ATP-producing catabolic pathways and inhibiting ATP-consuming anabolic processes. frontiersin.org
Studies have demonstrated that this compound (AS-6) can interact with the AMPK signaling pathway. frontiersin.org It has been reported that AS-6 can induce the activation of AMPK. frontiersin.org This activation of AMPK is linked to some of the downstream effects of AS-6, such as the stabilization of HIF-1α. frontiersin.org The activation of AMPK by ascochlorin derivatives has also been observed in other related compounds, where it plays a role in the induction of autophagy. nih.gov The interplay between AS-6 and AMPK signaling highlights a key mechanism through which this compound can exert its effects on cellular metabolism and survival.
Suppression of Survival Pathways (e.g., Akt/mTOR/p70S6K, Wnt/β-catenin)
This compound (AS-6) and its related compounds have been shown to suppress critical cell survival pathways that are often hyperactivated in cancer. Two of the most important of these are the Akt/mTOR/p70S6K and the Wnt/β-catenin signaling pathways.
The Akt/mTOR/p70S6K pathway is a central regulator of cell growth, proliferation, and survival. A methylated derivative of ascochlorin has been shown to suppress the phosphorylation of mTOR and its downstream effector p70S6K. nih.gov This inhibition is often linked to the activation of AMPK, which can directly phosphorylate and inhibit components of the mTOR pathway. nih.gov
The Wnt/β-catenin signaling pathway is crucial for embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers. oncotarget.com In the absence of Wnt signaling, β-catenin is targeted for degradation by a "destruction complex." oncotarget.com Upon pathway activation, β-catenin accumulates and translocates to the nucleus, where it acts as a transcriptional co-activator for genes that promote cell proliferation, such as c-Myc. oncotarget.complos.org A derivative of ascochlorin, 4-O-methylascochlorin, has been found to suppress the Wnt/β-catenin pathway by inhibiting the Akt/mTOR pathway, leading to reduced levels of β-catenin and c-Myc. nih.gov This suggests that the anti-cancer effects of ascochlorin derivatives may be mediated, in part, through the downregulation of this key survival pathway.
Impact on Growth Factor-Induced Signaling (e.g., EGFR/ERK)
Growth factor signaling pathways, such as the one initiated by the epidermal growth factor receptor (EGFR), are fundamental to the regulation of cell proliferation, differentiation, and survival. plos.org The EGFR/ERK (extracellular signal-regulated kinase) pathway is a major component of this signaling network. plos.org Upon binding of a ligand like EGF, the EGFR becomes activated, leading to a cascade of downstream signaling events, including the activation of the Ras/Raf/MEK/ERK pathway. biorxiv.org
Studies on ascochlorin and its derivatives have revealed an inhibitory effect on this pathway. For instance, ascochlorin has been reported to suppress the phosphorylation of EGFR, which is a key step in its activation. researchgate.net Furthermore, this compound (AS-6) has been shown to decrease the expression levels of phosphorylated ERK (p-ERK) in lipopolysaccharide-stimulated macrophages. nih.gov By attenuating the signaling through the EGFR/ERK pathway, ascochlorin derivatives can interfere with the proliferative signals that drive cancer cell growth.
Antimicrobial Activity Investigations
The parent compound, ascochlorin, was originally isolated due to its antiviral and antifungal properties. nih.govacs.org Phenyl-phenolic compounds, the class to which ascochlorin belongs, are recognized for their potential as physiologically active substances with antiviral, anticancer, and antimicrobial activities. frontiersin.org Ascochlorin and its derivatives have been reported to possess strong antifungal and antioxidative activities. frontiersin.org
While the primary focus of recent research on this compound (AS-6) has been on its anti-cancer and metabolic effects, the inherent antimicrobial potential of the ascochlorin scaffold is an important aspect of its biological profile. The broad-spectrum antimicrobial activity of certain compounds can be advantageous, although specific studies detailing the antimicrobial spectrum of AS-6 are less prevalent in the recent literature compared to its other biological activities. The general antimicrobial properties of related compounds suggest that AS-6 may also exhibit some level of activity against various microorganisms, including bacteria and fungi. microbiochemjournal.comthejcdp.com
Antifungal Mechanisms (e.g., against Candida albicans, Aspergillus fumigatus)
While this compound (AS-6) is a derivative of the known antifungal compound ascochlorin, specific studies detailing its direct antifungal mechanisms against pathogens like Candida albicans and Aspergillus fumigatus are not extensively documented in the provided search results. Ascochlorin itself, and its derivatives, are recognized for their strong antifungal activities. nih.gov The primary mechanism of action for related compounds often involves the disruption of fungal cell processes.
For instance, the antifungal activity of various compounds against Aspergillus fumigatus can be attributed to the inhibition of crucial enzymes, interference with cell membrane integrity, or disruption of essential pathways like ergosterol (B1671047) synthesis. mdpi.comfrontiersin.org Some novel antifungal agents target the fungal cell's ability to produce trehalose, a sugar essential for their survival, which is a pathway absent in humans. mdpi.com Others function by inhibiting specific enzymes like dihydroorotate (B8406146) dehydrogenase, which is vital for fungal growth. mdpi.com
In the case of Candida albicans, antifungal mechanisms of different agents include the inhibition of (1,3)-β-D-glucan synthase, a key enzyme in cell wall synthesis. nih.gov The disruption of the fungal cell membrane is another common mechanism, leading to increased permeability and leakage of cellular contents. mdpi.com
Antibacterial Modulations (e.g., against MRSA, Escherichia coli)
Phenyl-phenolic compounds, the class to which this compound belongs, are known to possess antimicrobial activities. nih.gov While direct studies on the antibacterial action of AS-6 against Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli are limited in the provided results, the broader class of compounds exhibits these properties. The emergence of multidrug-resistant bacteria like MRSA and ESBL-producing E. coli has spurred research into new antibacterial agents. nih.govdovepress.com
The mechanisms of antibacterial action for various compounds against these bacteria are diverse. Some agents work by inhibiting essential bacterial enzymes or disrupting cell wall synthesis. For example, some antibiotics have been shown to modulate the expression of virulence factors in S. aureus. nih.gov In some cases, sub-inhibitory concentrations of certain antibiotics can paradoxically increase the production of toxins. nih.gov
For E. coli, which is a gram-negative bacterium, the outer membrane presents a significant barrier to many potential drugs. Effective agents must be able to penetrate this layer to reach their intracellular targets. The antibacterial activity of certain phytochemicals against E. coli and S. aureus has been linked to their ability to interfere with quorum sensing and biofilm formation. mdpi.com
It is important to note that while the general class of compounds has antibacterial properties, the specific activity and mechanism of this compound against MRSA and E. coli require further dedicated investigation.
Antiviral Properties
The parent compound, ascochlorin, and its derivatives have been reported to possess antiviral activities. nih.gov The antiviral mechanisms of such compounds can be multifaceted. Many antiviral agents function by inhibiting viral entry into host cells, disrupting viral replication, or preventing the release of new viral particles.
For instance, some antiviral compounds target the viral spike proteins, preventing them from binding to host cell receptors like the angiotensin-converting enzyme 2 (ACE2) for SARS-CoV-2. mdpi.com Others may inhibit viral enzymes that are crucial for replication, such as polymerases or proteases. mdpi.com Flavonoids, another class of natural compounds, have demonstrated antiviral effects by inhibiting viral neuraminidase and modifying viral proteins. mdpi.com
There is also evidence of antiviral activity through the modulation of the host's immune response. For example, some compounds can down-regulate Toll-Like Receptor (TLR) pathways that are exploited by viruses. mdpi.com The antiviral potential of certain salts, like zinc and magnesium, has been attributed to their ability to interfere with viral entry and post-entry stages of the viral life cycle. frontiersin.org
While the general class of phenyl-phenolic compounds to which this compound belongs is known for antiviral properties, specific mechanistic studies on AS-6 against particular viruses are not detailed in the provided search results. nih.gov
Modulation of Cellular Respiration and Mitochondrial Cytochrome bc1 Complex Inhibition
A significant mechanism of action for ascochlorin and its derivatives is the inhibition of the mitochondrial cytochrome bc1 complex (also known as complex III). medkoo.comresearchgate.net This complex is a crucial component of the electron transport chain in cellular respiration. mdpi.com Its function is to transfer electrons from ubiquinol (B23937) to cytochrome c, a process that contributes to the generation of a proton gradient across the inner mitochondrial membrane, which is then used by ATP synthase to produce ATP. mdpi.comnih.gov
Inhibition of the cytochrome bc1 complex disrupts this electron flow, leading to a collapse of the mitochondrial membrane potential and a halt in ATP synthesis, ultimately causing cell death. mdpi.com The cytochrome bc1 complex has two distinct inhibitor binding sites: the Qo (ubiquinol oxidation) site and the Qi (ubiquinone reduction) site. researchgate.netmdpi.com
Research on ascochlorin has revealed that it is an unusual inhibitor, capable of binding to both the Qo and Qi sites of the bacterial cytochrome bc1 complex. researchgate.net This dual-site inhibition makes it a potent disruptor of cellular respiration. Given that this compound is a derivative of ascochlorin, it is highly probable that it also targets the cytochrome bc1 complex, although the specifics of its binding and inhibitory activity may differ from the parent compound. medkoo.com This mechanism is a key area of investigation for understanding the broad biological activities of this class of compounds.
Immunomodulatory Properties and Mechanisms
This compound (AS-6) has demonstrated notable immunomodulatory properties, particularly in the context of inflammation. Research has shown that AS-6 can inhibit the expression of inflammation-related cytokines and other inflammatory mediators. nih.govfrontiersin.org
In a study using lipopolysaccharide (LPS)-activated RAW 264.7 macrophage cells, AS-6 was found to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in a dose-dependent manner. frontiersin.org This suppression occurs at both the mRNA and protein expression levels. frontiersin.org
The underlying mechanism for these anti-inflammatory effects involves the modulation of key signaling pathways. AS-6 has been shown to inhibit the NF-κB (nuclear factor-kappa B) and MAPK (mitogen-activated protein kinase) signaling pathways, which are critical for the production of inflammatory mediators. nih.gov Furthermore, AS-6 appears to exert its effects through the Toll-like receptor 4 (TLR4) signaling pathway, which is activated by LPS. nih.govfrontiersin.org
AS-6 also down-regulates the expression of enzymes involved in the inflammatory process, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as matrix metalloproteinase-9 (MMP-9). nih.govfrontiersin.org These findings suggest that this compound has significant potential as a modulator of the immune response, primarily through its anti-inflammatory actions.
Table of Research Findings on the Immunomodulatory Effects of this compound (AS-6)
| Finding | Model System | Mechanism | Reference |
| Inhibition of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) | LPS-activated RAW 264.7 macrophages | Down-regulation of gene and protein expression | frontiersin.org |
| Suppression of MMP-9, COX-2, and iNOS expression | LPS-activated RAW 264.7 macrophages | Inhibition of protein and mRNA expression | nih.govfrontiersin.org |
| Modulation of NF-κB and MAPK signaling pathways | LPS-activated RAW 264.7 macrophages | Inhibition of signaling cascades | nih.gov |
| Involvement of the TLR4 signaling pathway | LPS-activated RAW 264.7 macrophages | Down-regulation of TLR4-mediated responses | nih.govfrontiersin.org |
Structure Activity Relationship Sar Studies of 4 O Carboxymethylascochlorin and Its Analogs
Identification of Critical Pharmacophores for Target Interactions
A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. nih.gov For ascochlorin (B1665193) derivatives, several key pharmacophoric features have been identified that are critical for their interaction with various biological targets.
The core structure, consisting of a substituted phenolic ring and a prenyl side chain, forms the fundamental scaffold. The nature of the substituent at the 4-O-position of the phenol (B47542) ring is a critical determinant of target selectivity. For 4-O-Carboxymethylascochlorin, the carboxymethyl group is the key pharmacophoric feature for its interaction with the peroxisome proliferator-activated receptor-γ (PPARγ). nih.gov This interaction is responsible for its hypoglycemic effects. nih.gov
In the case of 4-O-methylascochlorin, the 4-O-methyl group is crucial for the activation of AMPK. nih.gov The aromatic ring and the hydrophobic nature of the 4'-hydroxyl group substitution are important for the stabilization of HIF-1α. tandfonline.com These findings underscore the importance of specific functional groups in defining the pharmacophoric profile of these compounds and their resulting biological activities.
Elucidation of Specific Modifications Affecting Pathway Modulation (e.g., 4-O-substitution effects)
The substitution at the 4-O-position of the ascochlorin scaffold has a profound impact on the modulation of various signaling pathways. This is a clear example of how subtle chemical modifications can lead to significant changes in biological function.
This compound (AS-6): The carboxymethyl group at this position enables AS-6 to act as an agonist for PPARγ. nih.gov This nuclear hormone receptor plays a key role in regulating glucose metabolism, and its activation by AS-6 leads to the observed hypoglycemic effects. nih.gov Additionally, AS-6 has been shown to inhibit the expression of inflammatory cytokines and MMP-9 by modulating the NF-κB/MAPK/TLR4 signaling pathway. frontiersin.orgresearchgate.net
4-O-methylascochlorin (MAC): The presence of a methyl group at the 4-O-position directs the compound towards a different set of pathways. MAC is a potent activator of AMPK, a central regulator of cellular energy homeostasis. nih.gov This activation is linked to the stabilization of HIF-1α, a key transcription factor in the cellular response to hypoxia. nih.govtandfonline.com Furthermore, MAC has been shown to synergistically enhance the effects of chemotherapy drugs by inhibiting the Wnt/β-catenin and Akt/mTOR signaling pathways in cancer cells. nih.gov
The following table details the effects of 4-O-substitutions on pathway modulation:
| 4-O-Substituent | Compound | Affected Signaling Pathway(s) | Biological Outcome |
| Carboxymethyl | This compound (AS-6) | PPARγ activation; NF-κB/MAPK/TLR4 inhibition | Hypoglycemic effects; Anti-inflammatory response nih.govfrontiersin.orgresearchgate.net |
| Methyl | 4-O-methylascochlorin (MAC) | AMPK activation; HIF-1α stabilization; Wnt/β-catenin and Akt/mTOR inhibition | Apoptosis induction in cancer cells; Enhanced chemosensitivity nih.govtandfonline.comnih.gov |
| Hydroxyl | Ascochlorin (ASC) | Inhibition of ERK1/2 pathway | Inhibition of MMP-9 expression and tumor cell invasion nih.gov |
Computational Chemistry Approaches in SAR Development (e.g., Molecular Docking, QSAR)
Computational chemistry has become an indispensable tool in modern drug discovery, offering powerful methods to accelerate the development of new therapeutic agents. schrodinger.comsymeres.com Techniques like molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling are particularly valuable in understanding and predicting the biological activity of compounds like this compound and its analogs. mdpi.comnih.gov
Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a target protein. nih.gov By simulating the interaction between a ligand and its receptor, molecular docking can provide insights into the binding mode and affinity. For ascochlorin derivatives, docking studies can help to visualize how different 4-O-substituents fit into the binding pocket of their respective targets, such as PPARγ or AMPK. researchgate.net This can explain the observed differences in activity and selectivity and guide the design of new analogs with improved binding characteristics.
Quantitative Structure-Activity Relationship (QSAR): QSAR is a mathematical modeling technique that aims to establish a correlation between the chemical structure of a series of compounds and their biological activity. walisongo.ac.idcreative-proteomics.com By identifying key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that influence activity, QSAR models can be used to predict the potency of novel, untested compounds. nih.govjapsonline.com For the ascochlorin series, a QSAR study could quantify the impact of different 4-O-substituents on biological endpoints like PPARγ activation or AMPK modulation, thereby facilitating the rational design of more potent derivatives.
The integration of these computational approaches with experimental studies creates a synergistic cycle of design, synthesis, and testing, ultimately leading to a more efficient and informed drug discovery process.
Advanced Analytical and Metabolomic Approaches in 4 O Carboxymethylascochlorin Research
Application of Metabolomics for Fungal Metabolite Profiling
Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, is a cornerstone for discovering and characterizing fungal natural products. numberanalytics.comnih.gov This discipline employs advanced analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, to identify and quantify a wide array of metabolites in a single experiment. nih.gov In the context of fungi, metabolomics is instrumental in profiling the complex mixture of secondary metabolites, including ascochlorin (B1665193) and its derivatives, produced by various species. mdpi.comresearchgate.net
Fungal metabolomics strategies can be broadly categorized as untargeted or targeted. Untargeted metabolomics aims to capture a comprehensive snapshot of all measurable analytes in a sample, which is particularly useful for discovering novel compounds. nih.govrsc.org Targeted approaches, on the other hand, focus on the quantification of specific, known metabolites. nih.gov
Recent advancements in high-resolution mass spectrometry (HRMS) and tandem MS (MS/MS) have greatly enhanced the ability to elucidate the structures of novel fungal metabolites. numberanalytics.com For instance, the integration of ultra-high-pressure liquid chromatography-mass spectrometry (UHPLC-MS) with data analysis platforms like the Global Natural Product Social (GNPS) molecular networking has facilitated the identification of new ascochlorin derivatives from fungal extracts. oup.commdpi.comresearchgate.net This approach clusters metabolites based on their MS/MS fragmentation patterns, allowing for the rapid annotation of known compounds and the targeted isolation of new ones. mdpi.comresearchgate.net A study on a soil-derived Acremonium sp. utilized this integrated genomic and molecular networking approach to isolate thirteen ascochlorin congeners, including four previously undescribed compounds. mdpi.com
The biosynthetic potential of a fungus is encoded in its genome within biosynthetic gene clusters (BGCs). The ascochlorin BGC has been identified in several fungi, including Acremonium egyptiacum. mdpi.combiorxiv.org By correlating genomic data with metabolomic profiles, researchers can link gene clusters to the production of specific compounds, including derivatives like 4-O-Carboxymethylascochlorin. rsc.orgmdpi.com
Table 1: Key Metabolomic Techniques in Fungal Metabolite Research
| Analytical Technique | Application in Fungal Metabolomics | Key Advantages |
| Mass Spectrometry (MS) | Cornerstone for detecting and quantifying a wide range of metabolites. numberanalytics.com | High sensitivity and resolution. numberanalytics.com |
| High-Resolution MS (HRMS) | Provides improved mass accuracy for precise formula determination. numberanalytics.com | Enhances confidence in compound identification. |
| Tandem MS (MS/MS) | Used for structural elucidation of metabolites through fragmentation analysis. numberanalytics.com | Enables the identification of novel compounds and their analogues. mdpi.com |
| Nuclear Magnetic Resonance (NMR) | Offers non-destructive and highly quantitative analysis of metabolites. numberanalytics.comnih.gov | Provides detailed structural information and helps elucidate metabolic pathways. numberanalytics.com |
| Liquid Chromatography (LC) | Separates complex mixtures of metabolites before MS analysis. oup.com | Improves the detection and quantification of individual compounds. |
| Molecular Networking (e.g., GNPS) | Organizes MS/MS data to visualize chemical space and identify related compounds. oup.comresearchgate.net | Facilitates the discovery of new analogues of known metabolites. mdpi.com |
Proteomic Methodologies for Identifying Protein Targets and Pathway Alterations
Proteomics, the large-scale analysis of proteins, offers powerful tools to identify the molecular targets of bioactive compounds and understand their impact on cellular pathways. oup.com In the study of this compound (also referred to as AS-6) and its parent compound, ascochlorin, proteomics has been employed to elucidate their mechanisms of action. nih.govresearchgate.net
A common proteomic workflow involves separating proteins from treated and untreated cells using two-dimensional gel electrophoresis (2-DE) or liquid chromatography, followed by identification using mass spectrometry techniques like MALDI-TOF-TOF MS. nih.govkoreascience.kr A study on human hepatocarcinoma (HepG2) cells treated with AS-6 utilized this approach to identify 58 differentially expressed proteins. nih.gov The analysis revealed that many of the upregulated proteins were associated with the endoplasmic reticulum (ER) stress response, protein folding, and quality control, suggesting that AS-6 dysregulates protein homeostasis. nih.gov
Quantitative proteomic techniques, such as isobaric tagging for relative and absolute quantification (iTRAQ) and tandem mass tags (TMT), allow for the simultaneous comparison of protein levels across multiple samples with high confidence. oup.comfrontiersin.org These methods are crucial for determining the selectivity of a compound by profiling its on- and off-target interactions across the entire proteome. frontiersin.org For example, a proteomics analysis of RAW264.7 macrophage cells treated with ascochlorin identified changes in the expression of proteins involved in inflammatory processes, such as a significant decrease in calreticulin. koreascience.kr
Bioinformatic tools are then used to map the identified proteins to specific pathways and functional networks, providing a systems-level view of the compound's effects. oup.comnih.gov In the case of AS-6, Ingenuity Pathway Analysis (IPA) of the proteomic data from HepG2 cells highlighted the induction of pathways related to both autophagic and apoptotic cell death. nih.gov This was supported by the identification of increased levels of proteins like endophilin B1 (Bif-1) and the pro-apoptotic kinases MAPK-3 and Mst1. nih.gov
Table 2: Proteins Differentially Expressed in HepG2 Cells Treated with this compound (AS-6) nih.gov
| Protein Category | Example Proteins with Altered Expression | Implied Cellular Process |
| Molecular Chaperones/Protein Folding | GRP78, PDI | ER Stress, Unfolded Protein Response (UPR) |
| Protein Quality Control | Lon protease, ClpP | Mitochondrial and ER UPR |
| Autophagy-Related | Endophilin B1 (Bif-1), Beclin-1, ATG5, LC3-II | Induction of Autophagy |
| Apoptosis-Related | MAPK-3, Mst1 (Stk23) | Induction of Apoptosis |
| Mitochondrial Proteins | Prohibitin | Mitochondrial Stress |
Transcriptomic Analysis for Gene Expression Modulation
Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism under specific conditions. It provides a snapshot of the genes that are actively being expressed and is a powerful method for understanding how a compound like this compound modulates cellular function at the genetic level. oup.comfrontiersin.org Techniques like quantitative reverse transcription PCR (qRT-PCR) and RNA sequencing (RNA-seq) are central to these analyses. frontiersin.orgnih.gov
Research on ascochlorin and its derivatives has utilized transcriptomic approaches to validate findings from proteomic studies and to uncover the upstream regulatory mechanisms. For instance, following the proteomic discovery that AS-6 induces ER stress proteins in HepG2 cells, qRT-PCR was used to confirm the increased expression of the corresponding mRNAs for GRP78 and PDI. nih.gov This demonstrates that the regulation occurs, at least in part, at the level of gene transcription.
In another study, the anti-inflammatory effects of AS-6 were investigated in lipopolysaccharide (LPS)-activated RAW264.7 macrophage cells. frontiersin.org RT-PCR analysis showed that AS-6 significantly suppressed the mRNA expression of key inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and matrix metalloproteinase-9 (MMP-9). frontiersin.orgresearchgate.net Furthermore, the study revealed that AS-6 inhibited the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 at the mRNA level. frontiersin.org These findings indicate that AS-6 exerts its anti-inflammatory effects by transcriptionally repressing genes involved in the inflammatory cascade.
Transcriptomic studies on the parent compound, ascochlorin, have shown that it can downregulate the expression of c-Myc, a critical gene in cell cycle progression, and inhibit the expression of hypoxia-inducible factor-1α (HIF-1α), a key regulator of angiogenesis. ebi.ac.uknih.gov Such analyses help to build a comprehensive picture of the signaling pathways affected by this class of compounds, including the EGFR/ERK/p70S6K pathway. ebi.ac.uknih.gov
Immunoassays and Zymography for Functional Protein Quantification
While proteomics and transcriptomics provide broad overviews of cellular changes, immunoassays and zymography offer more targeted methods to quantify the levels and activity of specific proteins. frontiersin.orgnautilus.bio
Immunoassays , such as Western blotting and Enzyme-Linked Immunosorbent Assay (ELISA), use antibodies to detect and quantify specific proteins. frontiersin.orgnautilus.bio These techniques are frequently used to validate the findings from large-scale proteomic screens. In research on this compound (AS-6), Western blot analysis was crucial for confirming the upregulation of key proteins identified in proteomic studies. For example, after treating HepG2 cells with AS-6, Western blotting confirmed the increased levels of the ER stress marker GRP78 and essential autophagic proteins like beclin-1, ATG5, and LC3-II. nih.gov Similarly, in studies of its anti-inflammatory effects, Western blotting demonstrated that AS-6 dose-dependently decreased the protein levels of iNOS, COX-2, and MMP-9 in LPS-stimulated macrophages. frontiersin.orgresearchgate.net
Zymography is a specialized electrophoretic technique used to detect the activity of hydrolytic enzymes, particularly matrix metalloproteinases (MMPs). The method involves separating proteins on a gel that contains a substrate for the enzyme of interest. After electrophoresis, the gel is incubated under conditions that allow the enzyme to digest the substrate. The areas of digestion appear as clear bands against a stained background, providing a measure of enzymatic activity. In the context of AS-6 research, gelatin zymography was used to show that the compound not only reduces the expression of MMP-9 in LPS-activated macrophages but also significantly inhibits its enzymatic activity. frontiersin.orgresearchgate.netnih.gov
Table 3: Application of Immunoassays and Zymography in this compound Research nih.govfrontiersin.orgresearchgate.net
| Technique | Target Protein/Enzyme | Cell Line | Key Finding |
| Western Blot | GRP78, Beclin-1, ATG5, LC3-II | HepG2 | Confirmed upregulation, indicating ER stress and autophagy induction. nih.gov |
| Western Blot | iNOS, COX-2, MMP-9 | RAW264.7 | Confirmed dose-dependent decrease in protein expression. frontiersin.org |
| Gelatin Zymography | MMP-9 | RAW264.7 | Demonstrated significant inhibition of enzymatic activity. frontiersin.orgresearchgate.net |
Cell-Based Assays for Cellular Responses (e.g., Cell Viability, Fluorescence Microscopy)
Cell-based assays are fundamental for observing the direct effects of a compound on cellular behavior and morphology. nih.govfrontiersin.org
Cell Viability Assays , such as the MTT assay, are used to determine the cytotoxic effects of a compound. frontiersin.org These assays are critical for establishing non-toxic concentration ranges for further mechanistic studies. In research on this compound (AS-6), MTT assays showed that the compound was not significantly cytotoxic to RAW264.7 macrophages at concentrations up to 50 μM, allowing for the investigation of its anti-inflammatory effects within this range. frontiersin.orgresearchgate.net However, at similar micromolar concentrations, AS-6 was found to be cytotoxic to several human cancer cell lines, including HepG2. nih.gov
Fluorescence Microscopy is a powerful tool for visualizing the subcellular localization of proteins and observing dynamic cellular processes. nih.govoatext.com In the study of AS-6, fluorescence microscopy was used to directly visualize the formation of autophagosomes, a key feature of autophagy. nih.gov This was achieved using a rat kidney cell line engineered to express a cyan fluorescent protein (CFP) fused to LC3, a protein that relocates to autophagosome membranes during autophagy. Treatment with AS-6 resulted in the appearance of distinct punctate structures, confirming the induction of autophagy. nih.gov
Immunofluorescence assays, a specific application of fluorescence microscopy, were also employed to track the localization of key proteins. For instance, in HepG2 cells treated with AS-6, immunofluorescence staining showed the accumulation of the ER stress-related transcription factor CHOP in the nucleus. nih.gov In another study, this technique was used to show that AS-6 prevents the translocation of the NF-κB transcription factor to the nucleus in LPS-stimulated macrophages, providing a visual confirmation of its mechanism for inhibiting inflammatory gene expression. frontiersin.orgresearchgate.net
Challenges and Future Directions in 4 O Carboxymethylascochlorin Research
Development of Novel Isolation and Biosynthetic Activation Strategies
While 4-O-carboxymethylascochlorin is a synthetic derivative, its parent compound, ascochlorin (B1665193), is a natural product isolated from fungi such as Acremonium egyptiacum (synonym: Ascochyta viciae). pnas.orgnih.gov Understanding and manipulating the biosynthesis of ascochlorin is key to developing novel and efficient production methods for its derivatives.
The biosynthetic pathway of ascochlorin in Fusarium sp. and A. egyptiacum has been elucidated, revealing a cluster of genes (ascA-G) responsible for its production. pnas.orgacs.org Key enzymatic steps include a stereoselective epoxidation by the P450 monooxygenase AscE and the formation of the trimethylcyclohexanone (B1229504) ring by the terpene cyclase AscF. pnas.orgacs.orgbeilstein-journals.org These pathways are shared with the related compound ascofuranone (B1665194) up to the intermediate ilicicolin A epoxide. pnas.orgbeilstein-journals.org
A significant challenge in natural product research is that many fungal biosynthetic gene clusters (BGCs) are "silent" or not expressed under standard laboratory conditions. nih.govfrontiersin.org Future research will likely focus on activating these cryptic BGCs in ascochlorin-producing fungi to potentially discover novel analogs or increase yields. Strategies to achieve this include:
Genetic Engineering: Techniques such as replacing native promoters with strong, constitutive ones, or overexpressing pathway-specific transcription factors can forcefully activate silent clusters. frontiersin.orgmdpi.com
Epigenetic Modification: The use of small-molecule epigenetic modifiers, like histone deacetylase (HDAC) or DNA methyltransferase (DNMT) inhibitors, can alter chromatin structure and induce the expression of previously silent genes. mdpi.comfrontiersin.orgnih.gov
Co-cultivation: Simulating the natural microbial environment by growing the producing fungus alongside other microorganisms can trigger the expression of otherwise silent BGCs as a defense or communication response. nih.gov
OSMAC (One Strain, Many Compounds): Systematically altering cultivation parameters like media composition, temperature, and aeration can induce the production of different sets of secondary metabolites from a single strain. frontiersin.org
By applying these strategies, researchers can potentially unlock a wider array of ascochlorin-related scaffolds for derivatization into compounds like this compound.
Exploration of Uncharted Biological Targets and Signaling Networks
Current research has established that this compound exerts significant anti-inflammatory effects by modulating key signaling pathways. Studies have shown that it inhibits the expression of matrix metalloproteinase-9 (MMP-9) and pro-inflammatory cytokines. frontiersin.orgresearchgate.net This inhibition is achieved by suppressing the Toll-like receptor 4 (TLR4) pathway and subsequently downregulating the phosphorylation of mitogen-activated protein kinases (MAPK) like JNK, ERK, and p38, as well as inhibiting the nuclear translocation of NF-κB. frontiersin.orgresearchgate.net
Furthermore, this compound is a known agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ). nih.gov This interaction is linked to its ability to induce endoplasmic reticulum (ER) stress and, consequently, autophagy in cancer cells. nih.gov The induction of autophagy is a critical mechanism of its anti-proliferative action.
While these pathways are well-documented, the full spectrum of the compound's interactions within the cell remains to be explored. Future research should aim to:
Identify novel direct binding partners beyond PPARγ.
Investigate downstream effectors of the MAPK/NF-κB and ER stress pathways that are modulated by the compound.
Elucidate its impact on other cellular processes, such as metabolism, cell cycle regulation, and other forms of programmed cell death.
A deeper understanding of these networks will provide a more complete picture of its mechanism of action and could reveal new therapeutic avenues.
Rational Design of Enhanced Analogs with Improved Target Specificity
The development of analogs with improved efficacy and specificity is a cornerstone of medicinal chemistry. The existing knowledge of the structure-activity relationships (SAR) for ascochlorin and its derivatives provides a strong foundation for the rational design of new compounds. mdpi.comnih.gov For instance, studies on various ascochlorin analogues have highlighted the importance of the 5-chloroorcylaldehyde moiety and the configuration of double bonds in the terpene side chain for antifungal activity. mdpi.com
Future efforts in rational design for this compound analogs should focus on:
Modifying Functional Groups: Systematic modification of the carboxymethyl group and other positions on the aromatic ring and terpene tail can be explored to enhance binding affinity and specificity for known targets like PPARγ or to engage new targets. d-nb.info
Computational Modeling: Utilizing molecular docking and quantitative structure-activity relationship (QSAR) models can predict the binding of newly designed analogs to their protein targets, streamlining the design-synthesis-test cycle. d-nb.info The availability of 3D protein structures is crucial for this structure-based drug design approach.
Synthesis of Targeted Derivatives: Based on SAR and computational insights, new analogs can be synthesized with predictable improvements in potency and reduced off-target effects. nih.gov This includes creating derivatives that may have altered pharmacokinetic properties for better bioavailability and delivery.
These approaches will facilitate the creation of a new generation of ascochlorin-based compounds with finely tuned biological activities. google.comgoogle.com
| Compound | Key Structural Feature/Activity | Reference |
|---|---|---|
| Ascochlorin (ASC) | Parent compound, meroterpenoid with a 5-chloroorcylaldehyde core and a cyclized sesquiterpene chain. mdpi.com Inhibits mitochondrial respiratory chain complex III. researchgate.net | mdpi.comresearchgate.net |
| Ascofuranone (AF) | Analog with a tetrahydrofuran (B95107) ring; potent inhibitor of trypanosome alternative oxidase (TAO). mdpi.comd-nb.info | mdpi.comd-nb.info |
| This compound (AS-6) | Synthetic derivative with a carboxymethyl group at the 4-O position. researchgate.net PPARγ agonist, inhibits MAPK/NF-κB signaling. nih.govresearchgate.net | nih.govresearchgate.net |
| 4-O-methylascochlorin (MAC) | Derivative with a methyl group at the 4-O position; also shows anti-inflammatory effects by modulating MAPK and NF-κB signaling. |
Integration of Multi-Omics Data for Holistic Understanding
To achieve a comprehensive understanding of the cellular impact of this compound, a systems-level approach is necessary. The integration of multiple "omics" datasets—genomics, transcriptomics, proteomics, and metabolomics—can reveal the complex interplay of molecules and pathways affected by the compound.
A proteomics study on HepG2 human hepatocarcinoma cells treated with this compound has already provided valuable insights, identifying 58 differentially expressed proteins and linking the compound's activity to ER stress. nih.gov A future, more integrated approach would involve:
Transcriptomics (RNA-Seq): To quantify changes in gene expression following treatment, providing a broader view of the cellular response than targeted PCR.
Proteomics: To expand upon initial findings and identify a more comprehensive set of proteins whose expression or post-translational modification state is altered.
Metabolomics: To analyze changes in the cellular metabolite profile, which can reveal shifts in metabolic pathways and provide a functional readout of the upstream genomic and proteomic changes.
By integrating these datasets, researchers can construct detailed network models of the compound's mechanism of action, identify predictive biomarkers for its efficacy, and understand its effects in a holistic manner.
Potential for this compound as a Molecular Probe for Biological Systems
Natural products and their derivatives are often ideal candidates for development into molecular probes due to their inherent ability to bind to biological macromolecules with high affinity and selectivity. acs.orgacs.orgnih.govnih.gov A molecular probe is a small molecule used to study biological phenomena and dissect complex biochemical pathways. rsc.org
Given that this compound is known to specifically interact with targets like PPARγ, it has strong potential to be developed into a molecular probe. nih.gov To achieve this, future work could focus on:
Synthesis of Tagged Analogs: Creating derivatives of this compound that incorporate an affinity tag (like biotin) or a fluorescent reporter group. acs.org
Target Identification and Validation: Using these tagged probes in affinity purification-mass spectrometry (AP-MS) experiments to pull down and identify its binding partners within the cell, confirming known targets and discovering new ones. acs.org
Cellular Imaging: Employing fluorescently-tagged analogs to visualize the subcellular localization of the compound and its targets in real-time within living cells.
Developing this compound into a molecular probe would not only deepen our understanding of its own mechanism of action but also provide a valuable tool for studying the biology of its targets, such as PPARγ signaling and the ER stress response.
| Property | Description | Relevance of this compound |
|---|---|---|
| High Affinity and Selectivity | Binds strongly and specifically to its intended target(s) to minimize off-target effects. mdpi.com | Known to be a specific agonist for the nuclear hormone receptor PPARγ. nih.gov |
| Cell Permeability | Ability to cross the cell membrane to reach intracellular targets. | Demonstrated activity in various cell-based assays indicates it is cell-permeable. nih.govfrontiersin.org |
| Chemical Tractability | The molecular structure allows for chemical modification to introduce tags (e.g., fluorescent, biotin) without losing activity. | As a synthetic derivative of ascochlorin, its structure is amenable to further chemical synthesis and modification. acs.org |
| Known Biological Effect | Induces a measurable biological response that can be used to study the target pathway. | Induces measurable effects such as inhibition of cytokine expression, ER stress, and autophagy. nih.govfrontiersin.org |
Sustainable Production and Biomanufacturing Considerations
As a derivative of a fungal natural product, the large-scale production of this compound is intrinsically linked to the efficient production of its ascochlorin precursor. Fermentation of the producing fungal strain is the primary method for obtaining ascochlorin. frontiersin.org Advancing to industrial-scale, sustainable biomanufacturing presents several challenges and opportunities.
Future research should address:
Strain Improvement: Utilizing classical mutagenesis and modern genetic engineering to develop fungal strains with higher yields of ascochlorin. nih.gov
Fermentation Optimization: Developing cost-effective and sustainable fermentation processes by optimizing media components (e.g., using agricultural waste streams as feedstocks), and physical parameters (temperature, pH, aeration). rsc.orgnih.gov
Downstream Processing: Establishing efficient, scalable, and environmentally friendly methods for extracting and purifying ascochlorin from the fermentation broth, which is a critical step before its chemical conversion to this compound. nih.govmdpi.com
Cell-Free Systems and Heterologous Expression: Exploring the use of microbial cell factories like Escherichia coli or Saccharomyces cerevisiae for the heterologous expression of the ascochlorin biosynthetic pathway. nih.govbiosc.de These systems can be easier to engineer and scale up than filamentous fungi, offering a promising alternative for sustainable production. mdpi.com
By focusing on these areas, the production of ascochlorin and its valuable derivatives can be made more economically viable and environmentally sustainable, ensuring a reliable supply for further research and potential therapeutic applications.
Q & A
Q. What in vivo models are suitable for translating this compound’s anti-inflammatory effects to neurodegenerative diseases?
- Answer: Transgenic Alzheimer’s disease mice (e.g., APP/PS1) treated with this compound can be evaluated via behavioral tests (Morris water maze) and immunohistochemistry for amyloid-β plaques and microglial activation .
Methodological Notes
- Data Validation: Always replicate key findings in ≥3 independent experiments and report mean ± SEM. Use ANOVA with post-hoc tests for multi-group comparisons .
- Resource Limitations: For synthesis protocols, note that current literature focuses on bioactivity; chemical synthesis details remain underexplored .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
